Tifuvirtide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

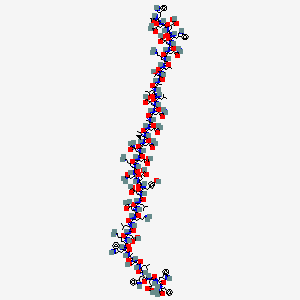

T-1249 is a synthetic peptide composed of thirty-nine amino acids. It is primarily known for its role as a fusion inhibitor, specifically targeting the human immunodeficiency virus (HIV). This compound inhibits the fusion of HIV to the host target cell, thereby preventing the virus from entering and infecting the cell .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von T-1249 umfasst sowohl Festphasen- als auch Flüssigphasen-Peptidsynthesetechniken. Der Prozess beginnt mit der Synthese spezifischer Peptidfragmente, die dann zu dem vollständigen Peptid kombiniert werden. Die Festphasensynthese beinhaltet die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Die Flüssigphasensynthese hingegen umfasst die Synthese von Peptidfragmenten in Lösung, die dann zu dem endgültigen Peptid kombiniert werden .

Industrielle Produktionsmethoden: Für die industrielle Produktion wird die Synthese von T-1249 unter Verwendung von automatisierten Peptidsynthesizern hochskaliert. Diese Maschinen können die sich wiederholenden Schritte der Peptidsynthese mit hoher Präzision und Effizienz bewältigen. Der Prozess beinhaltet die Verwendung von geschützten Aminosäuren und Kupplungsreagenzien, um die korrekte Sequenz und Struktur des Peptids zu gewährleisten. Nach der Synthese wird das Peptid durch Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um alle Verunreinigungen zu entfernen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: T-1249 unterliegt während seiner Synthese hauptsächlich Peptidbindungsbildungsreaktionen. Diese Reaktionen beinhalten die Kupplung von Aminosäuren, um Peptidbindungen zu bilden, die das Rückgrat der Peptidstruktur bilden. Die Verbindung unterliegt unter normalen Bedingungen typischerweise nicht Oxidations-, Reduktions- oder Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen: Die Synthese von T-1249 umfasst die Verwendung von geschützten Aminosäuren, Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) und Entschützungsmitteln, um Schutzgruppen nach jedem Kupplungsschritt zu entfernen. Die Reaktionen werden typischerweise in wasserfreien Lösungsmitteln wie Dimethylformamid (DMF) oder Dichlormethan (DCM) durchgeführt, um eine Hydrolyse der Peptidbindungen zu verhindern .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von T-1249 gebildet wird, ist das vollständige Peptid selbst. Alle Nebenprodukte oder Verunreinigungen werden typischerweise während des Reinigungsprozesses durch HPLC entfernt .

Wissenschaftliche Forschungsanwendungen

T-1249 wurde ausgiebig auf seine antiretrovirale Aktivität gegen HIV untersucht. Es hat eine potente Aktivität bei der Hemmung der Fusion von HIV mit Wirtszellen gezeigt, was es zu einem vielversprechenden therapeutischen Mittel für die Behandlung von HIV-Infektionen macht.

Wirkmechanismus

T-1249 entfaltet seine Wirkung, indem es an das gp41-Protein auf der HIV-Hülle bindet. Diese Bindung verhindert die Konformationsänderung in gp41, die für die Fusion der viralen und der Wirtszellmembran erforderlich ist. Durch die Hemmung dieses Fusionsschritts blockiert T-1249 effektiv den Eintritt von HIV in die Wirtszelle und verhindert so eine Infektion .

Wirkmechanismus

T-1249 exerts its effects by binding to the gp41 protein on the HIV envelope. This binding prevents the conformational change in gp41 that is necessary for the fusion of the viral and host cell membranes. By inhibiting this fusion step, T-1249 effectively blocks the entry of HIV into the host cell, thereby preventing infection .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: T-1249 ähnelt anderen Fusionsinhibitoren wie Enfuvirtid (früher bekannt als T-20). Beide Verbindungen zielen auf das gp41-Protein auf der HIV-Hülle ab und hemmen die Fusion des Virus mit der Wirtszelle. T-1249 hat im Vergleich zu Enfuvirtid eine höhere Potenz und ein breiteres Wirkungsspektrum gegen verschiedene HIV-Stämme gezeigt .

Einzigartigkeit: Die Einzigartigkeit von T-1249 liegt in seiner Fähigkeit, die Aktivität gegen HIV-Stämme zu behalten, die eine Resistenz gegen andere Fusionsinhibitoren entwickelt haben. Dies macht es zu einer wertvollen Ergänzung des Arsenals an antiretroviralen Therapien, insbesondere für Patienten, die bei anderen Behandlungen einen virologischen Versagen erlitten haben .

Eigenschaften

Key on ui mechanism of action |

Tifuvirtide binds to a slightly different region of the HIV virus than Fuzeon (enfuvirtide). As a result,it exhibits activity against Fuzeon-resistant viruses. Tifuvirtide is designed to block fusion of HIV with host cells before the virus enters the cell and begins its replication process. |

|---|---|

CAS-Nummer |

251562-00-2 |

Molekularformel |

C235H341N57O67 |

Molekulargewicht |

5037 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C235H341N57O67/c1-20-120(13)194(290-218(342)155(69-83-184(246)303)258-198(322)122(15)254-201(325)149(63-77-178(240)297)263-211(335)157(71-85-187(307)308)270-221(345)166(97-117(7)8)280-222(346)164(95-115(3)4)277-199(323)124(17)256-235(359)196(125(18)294)292-234(358)195(121(14)21-2)291-217(341)148(58-38-42-94-239)261-205(329)150(64-78-179(241)298)265-212(336)158(72-86-188(309)310)272-227(351)172(104-131-111-251-142-52-32-27-47-137(131)142)284-215(339)159(73-87-189(311)312)267-208(332)153(67-81-182(244)301)269-226(350)170(257-126(19)295)102-129-109-249-140-50-30-25-45-135(129)140)233(357)275-154(68-82-183(245)302)209(333)264-151(65-79-180(242)299)207(331)266-156(70-84-186(305)306)210(334)260-146(56-36-40-92-237)204(328)287-175(107-185(247)304)230(354)274-161(75-89-191(315)316)214(338)282-169(101-128-59-61-134(296)62-60-128)225(349)271-160(74-88-190(313)314)213(337)279-165(96-116(5)6)220(344)268-152(66-80-181(243)300)206(330)259-145(55-35-39-91-236)202(326)278-167(98-118(9)10)224(348)288-176(108-193(319)320)231(355)262-147(57-37-41-93-238)203(327)283-171(103-130-110-250-141-51-31-26-46-136(130)141)219(343)255-123(16)200(324)289-177(114-293)232(356)281-168(99-119(11)12)223(347)286-173(105-132-112-252-143-53-33-28-48-138(132)143)228(352)273-162(76-90-192(317)318)216(340)285-174(106-133-113-253-144-54-34-29-49-139(133)144)229(353)276-163(197(248)321)100-127-43-23-22-24-44-127/h22-34,43-54,59-62,109-113,115-125,145-177,194-196,249-253,293-294,296H,20-21,35-42,55-58,63-108,114,236-239H2,1-19H3,(H2,240,297)(H2,241,298)(H2,242,299)(H2,243,300)(H2,244,301)(H2,245,302)(H2,246,303)(H2,247,304)(H2,248,321)(H,254,325)(H,255,343)(H,256,359)(H,257,295)(H,258,322)(H,259,330)(H,260,334)(H,261,329)(H,262,355)(H,263,335)(H,264,333)(H,265,336)(H,266,331)(H,267,332)(H,268,344)(H,269,350)(H,270,345)(H,271,349)(H,272,351)(H,273,352)(H,274,354)(H,275,357)(H,276,353)(H,277,323)(H,278,326)(H,279,337)(H,280,346)(H,281,356)(H,282,338)(H,283,327)(H,284,339)(H,285,340)(H,286,347)(H,287,328)(H,288,348)(H,289,324)(H,290,342)(H,291,341)(H,292,358)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,313,314)(H,315,316)(H,317,318)(H,319,320)/t120-,121-,122-,123-,124-,125+,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,194-,195-,196-/m0/s1 |

InChI-Schlüssel |

ZFEAMMNVDPDEGE-LGRGJMMZSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)O)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC8=CC=CC=C8)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)O)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC8=CC=CC=C8)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |

Key on ui other cas no. |

251562-00-2 |

Sequenz |

WQEWEQKITALLEQAQIQQEKNEYELQKLDKWASLWEWF |

Synonyme |

peptide T1249 T-1249 peptide tifuvirtide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11H-Dibenz[b,e]azepine](/img/structure/B3062431.png)